(5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one
Description
“(5Z)-5-(4-Fluorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one” is a synthetic thiazol-4(5H)-one derivative designed as part of a broader effort to develop bioactive heterocyclic compounds. Structurally, it features a Z-configuration benzylidene group at the C5 position (4-fluorophenyl substitution), a methyl-substituted 4-hydroxyphenylamino moiety at C2, and a thiazolone core.
The synthesis of this compound likely follows a multi-step protocol similar to its analogs:
Step 1: Condensation of a substituted benzaldehyde with 2-thioxothiazolidin-4-one under acidic conditions to form the benzylidene intermediate.
Step 2: Nucleophilic substitution at C2 using 4-hydroxy-N-methylaniline in methanol with potassium carbonate as a base, yielding the final product . Key spectral characteristics (inferred from analogs) include:
Properties
Molecular Formula |
C17H13FN2O2S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C17H13FN2O2S/c1-20(13-6-8-14(21)9-7-13)17-19-16(22)15(23-17)10-11-2-4-12(18)5-3-11/h2-10,21H,1H3/b15-10- |
InChI Key |
IKWJEOZZUWKNSR-GDNBJRDFSA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2 |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)C(=CC3=CC=C(C=C3)F)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one typically involves a multi-step process. One common method starts with the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the thiazolone ring. The final step involves the reaction of the thiazolone intermediate with 4-hydroxyacetophenone under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The fluorobenzylidene group can be reduced to form the corresponding fluorobenzyl derivative.
Substitution: The fluorine atom on the benzylidene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Fluorobenzyl derivatives.
Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially affecting cell signaling, gene expression, and protein function.
Comparison with Similar Compounds
A. Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) or chloro (Cl) substituents on the phenylamino ring (e.g., 6j, 6h) correlate with enhanced antitubercular activity (MIC₅₀ values: <10 µg/mL) . The target compound’s 4-hydroxyl group may reduce potency compared to nitro analogs but improve solubility.
- Electron-Donating Groups (EDGs) : Methoxy or hydroxy groups (e.g., target compound, ) are associated with moderate anticancer activity, as seen in analogs like 6c .
C. Spectroscopic Trends
- C=O Stretching : Consistent at ~1710 cm⁻¹ across analogs, confirming the thiazolone core .
- Aromatic Protons : Downfield shifts (δ 7.9–8.0 ppm) in nitro-substituted compounds (e.g., 6j) reflect increased electron withdrawal .
Research Implications and Limitations
While the target compound’s exact bioactivity remains uncharacterized, structural analogs demonstrate promising antimicrobial and anticancer profiles. Limitations include:
- Data Gaps : Biological data for hydroxyl/methyl-substituted derivatives are sparse.
- Synthetic Challenges : Steric hindrance from ortho-substituents (e.g., 2-Cl in 6j) may complicate functionalization .
Further studies should prioritize in vitro assays for the target compound and explore hybrid derivatives combining EDGs and EWGs for balanced efficacy and pharmacokinetics.
Biological Activity
The compound (5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one , also known as Les-236, is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C₁₆H₁₁FN₂O₂S
- Molecular Weight : 314.3 g/mol
- IUPAC Name : (5Z)-5-(4-fluorobenzylidene)-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one
The biological activity of Les-236 is primarily attributed to its ability to induce apoptosis in cancer cells and modulate various signaling pathways. Key mechanisms include:
- Induction of Apoptosis : Les-236 has been shown to significantly increase caspase-3 activity, a crucial enzyme in the apoptotic pathway, across multiple cancer cell lines including A549 (lung), SCC-15 (oral), SH-SY5Y (neuroblastoma), and CACO-2 (colorectal) at varying concentrations .
- Reactive Oxygen Species (ROS) Modulation : The compound decreases ROS production, which is often elevated in cancer cells and contributes to cell survival and proliferation .
- Cytotoxicity and Cell Metabolism : Les-236 exhibits cytotoxic effects by reducing cell viability and metabolism, indicating its potential as an effective anticancer agent .
In Vitro Studies
A series of in vitro experiments were conducted to assess the anticancer properties of Les-236:
| Cell Line | Concentration (µM) | Caspase-3 Activity Increase (%) | ROS Production Change |
|---|---|---|---|
| A549 | 1 nM - 100 µM | 39.26 - 248.15 | Decreased |
| SCC-15 | 1 nM - 100 µM | 39.13 - 711.64 | Decreased |
| SH-SY5Y | 10 - 100 µM | 31.76 - 358.82 | Decreased |
| CACO-2 | 1 nM - 100 µM | 39.13 - 711.64 | Decreased |
These findings indicate a dose-dependent response where higher concentrations lead to more significant increases in apoptotic markers and reductions in ROS levels.
Case Studies
In a notable study published by NCBI, the compound was evaluated for its effects on four human cancer cell lines over exposure times of 6, 24, and 48 hours . The results demonstrated that Les-236 not only induced apoptosis but also affected metabolic pathways critical for cancer cell survival.
Q & A
Q. Key Methodological Considerations :
- Monitor reactions via TLC for real-time progress .
- Optimize solvent polarity (e.g., ethanol for amination) to enhance nucleophilicity .
How can researchers confirm the Z-configuration in the benzylidene moiety?
Advanced Structural Analysis
The Z-configuration is confirmed through:
- X-ray Crystallography : Resolve single-crystal structures to visualize spatial arrangement (e.g., SHELX software for refinement) .
- ¹H NMR Coupling Constants : The coupling constant (J) between the benzylidene proton and adjacent carbons in Z-isomers is typically <3 Hz, contrasting with E-isomers (~12–16 Hz) .
Example : In analogous compounds, Z-isomers show a benzylidene proton signal at δ ~7.8–8.2 ppm with a singlet due to restricted rotation .
What methodological approaches optimize reaction yields for this thiazolone derivative?
Q. Advanced Optimization Strategies
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 7 hours for Knoevenagel condensation) and improves yields (~95% vs. 85% conventionally) .
- Base Selection : Use triethylamine for methylthio substitution to minimize side reactions (e.g., oxidation) .
- Solvent Screening : Polar aprotic solvents (DMF, ethanol) enhance nucleophilic displacement in amination .
Q. Methodological Triangulation
- Multi-NMR Analysis : Combine ¹H, ¹³C, and DEPT-135 to assign all carbons, especially quaternary ones (e.g., thiazole C2 and C4) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and absence of thiol (S-H) peaks post-substitution .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ for C₁₈H₁₄FN₃O₂S at m/z 364.0855) .
Critical Step : Cross-validate crystallographic data (SHELXL refinement) with NMR to resolve ambiguities in tautomeric forms .
How can researchers address discrepancies in reported biological activity data?
Q. Advanced Data Reconciliation
Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .
Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature) to minimize variability .
Structural Reanalysis : Re-examine stereochemistry via X-ray diffraction if bioactivity diverges significantly from analogs .
Example : Inconsistent IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations across assays .
What considerations guide derivative design for protein-targeted studies?
Q. Advanced Drug Design
- Functional Group Addition : Introduce sulfonamide or pyrimidine moieties to enhance hydrogen bonding with catalytic lysine residues (e.g., Bcl-2 inhibitors) .
- Docking Studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., DYRK1A) and prioritize substituents with favorable ΔG values .
- Metabolic Stability : Incorporate fluorine atoms (e.g., 4-fluorophenyl) to improve pharmacokinetics via reduced CYP450 metabolism .
Case Study : Piperazine-substituted derivatives showed 10-fold higher DYRK1A inhibition (IC₅₀ = 0.8 μM) vs. methylthio analogs (IC₅₀ = 8.2 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
